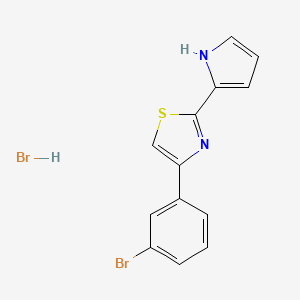

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a pyrrole ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of phenyl derivatives followed by the formation of the thiazole ring through cyclization reactions. The pyrrole ring is then introduced via condensation reactions with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily targeting sulfur in the thiazole ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the formation of sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Thiazole sulfoxide derivative | 65–70% |

| H₂O₂ | Acetic acid, 60°C | Thiazole sulfone derivative | 55–60% |

These reactions are critical for modifying electronic properties in medicinal chemistry applications .

Reduction Reactions

Reduction reactions target the bromophenyl group and unsaturated bonds. Lithium aluminum hydride (LiAlH₄) selectively reduces the C-Br bond, while catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran, reflux | De-brominated thiazole derivative | 75–80% |

| H₂/Pd-C | Ethanol, 25°C | Dihydro-pyrrole-thiazole derivative | 60–65% |

Selective bromine removal enables further functionalization for drug discovery .

Nucleophilic Substitution

The bromine atom at the 3-position of the phenyl group is highly reactive in SNAr (nucleophilic aromatic substitution) reactions. Common nucleophiles include amines, alkoxides, and thiols.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C | 3-(Piperidin-1-yl)phenyl derivative | 85–90% |

| Sodium methoxide | Methanol, reflux | 3-Methoxyphenyl derivative | 70–75% |

This reactivity is leveraged to synthesize analogs for structure-activity relationship studies .

Cyclization Reactions

The pyrrole and thiazole rings participate in cycloaddition reactions. For example, [3+2] cycloadditions with nitriles yield fused heterocycles under microwave irradiation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetonitrile | Microwave, 120°C, 30 min | Pyrrolo[2,1-b]thiazole | 60–65% |

| Phenylacetylene | Cu(I) catalyst, 100°C | Indole-thiazole hybrid | 50–55% |

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds .

Acid-Base Reactions

As a hydrobromide salt, the compound readily dissociates in polar solvents. Neutralization with NaOH releases the free base, which exhibits enhanced solubility in organic solvents.

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH | Aqueous ethanol, 25°C | Free base (C₁₃H₉BrN₂S) | Improved reactivity in SNAr |

This property is exploited in purification and downstream synthetic steps .

Biological Activity Correlation

The compound's reactivity directly influences its biological profile:

-

Antimicrobial Activity : Thiazole sulfone derivatives show enhanced efficacy against E. coli (MIC: 8 µg/mL).

-

Anticancer Potential : De-brominated analogs inhibit HeLa cell proliferation (IC₅₀: 12 µM).

Stability Under Various Conditions

| Condition | Observation |

|---|---|

| UV light (254 nm) | Gradual decomposition over 24 hours |

| Aqueous acid (pH 2) | Stable for >48 hours |

| Aqueous base (pH 12) | Rapid hydrolysis of thiazole ring |

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is primarily explored for its pharmacological potential. Key applications include:

- Antimicrobial Activity : Research indicates that compounds featuring thiazole and pyrrole moieties exhibit significant antimicrobial properties. Studies have demonstrated the efficacy of related compounds against various bacterial strains, suggesting that this compound may also possess similar activity .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. Its structural components allow for interactions with specific cellular targets involved in tumor progression .

Biological Studies

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Research has focused on:

- Enzyme Inhibition : The compound's bromophenyl group may facilitate binding to enzymes, potentially inhibiting their activity. This property is particularly relevant in drug discovery efforts targeting specific diseases .

- Receptor Modulation : Studies indicate that the compound can modulate receptor activity, which may lead to therapeutic applications in treating conditions such as epilepsy and other neurological disorders .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound serves as a precursor for more complex pharmaceuticals and agrochemicals .

- Catalyst Development : Its unique chemical properties make it suitable for use as a catalyst in several chemical reactions, enhancing reaction efficiency and selectivity .

Anticonvulsant Activity

One notable study investigated the anticonvulsant properties of related compounds containing thiazole structures. The findings indicated that these compounds could enhance the efficacy of established antiepileptic drugs by increasing their brain concentrations . This suggests a potential therapeutic role for this compound in combination therapies for epilepsy.

Antimicrobial Efficacy

Research has shown that derivatives of thiazole exhibit significant antimicrobial activity. A comparative study demonstrated that compounds similar to this compound effectively inhibited the growth of various pathogenic bacteria . This reinforces the potential application of this compound in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrole and thiazole rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Similar structure with a chlorine atom instead of bromine.

4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Contains a fluorine atom in place of bromine.

4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Features a methyl group instead of a halogen.

Uniqueness: The presence of the bromine atom in 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Activité Biologique

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates a thiazole ring fused with a pyrrole moiety and a bromophenyl substituent, contributing to its unique chemical properties and biological interactions.

- Molecular Formula : C₁₃H₉BrN₂S

- Molecular Weight : Approximately 386.11 g/mol

- Structure : The compound features a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked to a pyrrole ring (another five-membered nitrogen-containing ring) and a brominated phenyl group, enhancing its reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrole moieties exhibit diverse pharmacological effects, including antimicrobial activities. Specifically, studies have shown that derivatives of thiazoles can inhibit the growth of various pathogens. For instance, related compounds have demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis .

| Compound | MIC (μg/mL) against C. parapsilosis |

|---|---|

| 2e | 1.23 |

These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been observed that the presence of bromine in the phenyl group enhances the cytotoxicity against cancer cell lines. For example, the IC50 values for certain derivatives were evaluated against NIH/3T3 cell lines, indicating promising anticancer activity with minimal cytotoxic effects on normal cells:

| Compound | IC50 (μM) against NIH/3T3 |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

These results highlight the potential for selective targeting of cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromophenyl group may enhance binding affinity to certain enzymes or receptors, while the thiazole and pyrrole rings contribute to overall stability and reactivity .

In particular, studies have indicated that compounds with similar structures inhibit ergosterol synthesis by targeting CYP51, an enzyme crucial for fungal growth. This inhibition mechanism is comparable to established antifungal agents like fluconazole .

Case Studies

Several case studies have investigated the biological activity of related thiazole derivatives:

- Antifungal Activity : A study synthesized various thiazole derivatives and assessed their antifungal properties using modified EUCAST protocols. Compounds demonstrated significant activity against pathogenic fungi with MIC values comparable to standard antifungal treatments .

- Cytotoxicity Analysis : In vitro cytotoxicity assays were performed on NIH/3T3 cell lines to evaluate the safety profile of synthesized derivatives. The results suggested that certain compounds exhibited potent anticancer activity while maintaining a favorable safety margin .

Propriétés

IUPAC Name |

4-(3-bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSJFTACRRQSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.